3,5-Dichloro-4-nitrobenzonitrile
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Overview
Description
3,5-Dichloro-4-nitrobenzonitrile is an organic compound with the molecular formula C7H2Cl2N2O2 It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring
Preparation Methods
The synthesis of 3,5-Dichloro-4-nitrobenzonitrile typically involves the nitration of 3,5-dichlorobenzonitrile. One common method includes the reaction of 3,5-dichlorobenzonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective nitration at the desired position on the benzene ring .
Industrial production methods may involve similar nitration processes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the production of by-products and waste.
Chemical Reactions Analysis
3,5-Dichloro-4-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution. Common reagents include sodium methoxide or potassium fluoride.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of the nitro group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3,5-dichloro-4-aminobenzonitrile .
Scientific Research Applications
3,5-Dichloro-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-Dichloro-4-nitrobenzonitrile exerts its effects is primarily through its interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
3,5-Dichloro-4-nitrobenzonitrile can be compared with other similar compounds such as:
3,4-Dichloronitrobenzene: Similar in structure but with different substitution patterns, leading to different chemical and biological properties.
4-Chloro-3,5-dinitrobenzonitrile: Contains an additional nitro group, which significantly alters its reactivity and applications.
2,3-Dichloro-6-nitrobenzonitrile: Another isomer with distinct chemical behavior due to the different positions of the substituents.
Properties
Molecular Formula |
C7H2Cl2N2O2 |
---|---|
Molecular Weight |
217.01 g/mol |
IUPAC Name |
3,5-dichloro-4-nitrobenzonitrile |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H |
InChI Key |
ALGWPVPRWWYDJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)C#N |
Origin of Product |
United States |
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